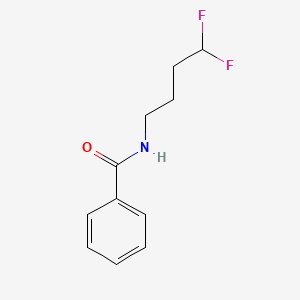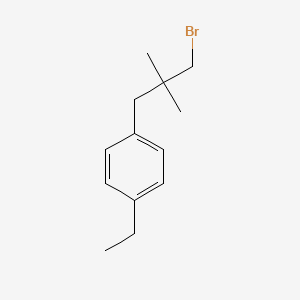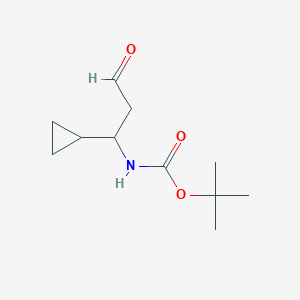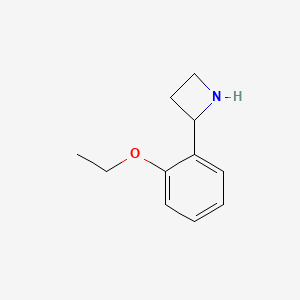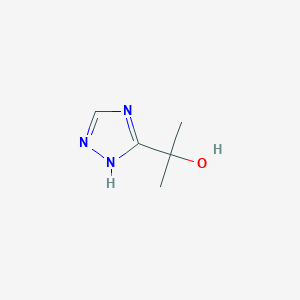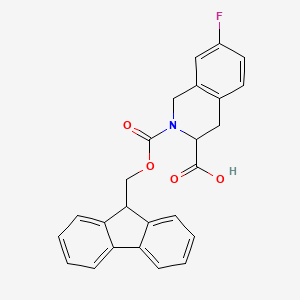
1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane is an organic compound with the molecular formula C11H21BrO2. This compound is characterized by a bromomethyl group attached to a cyclohexane ring, which also bears an ethyl group and a 2-methoxyethoxy substituent. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-ethyl-1-(2-methoxyethoxy)cyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The reaction conditions, such as temperature, solvent, and concentration of reagents, would be carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and primary amines. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Products include 1-(hydroxymethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane and 1-(aminomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane.
Oxidation: Products include 1-(bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexanol and 1-(bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexanone.
Reduction: The major product is 1-methyl-4-ethyl-1-(2-methoxyethoxy)cyclohexane.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the cyclohexane ring and ethyl group.
1-Bromo-3,6-dioxaheptane: Contains a similar ether linkage but has a different carbon backbone.
2-Bromoethyl methoxymethyl ether: Similar functional groups but different overall structure.
Uniqueness
1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane is unique due to its combination of a cyclohexane ring, bromomethyl group, ethyl group, and 2-methoxyethoxy substituent. This unique structure imparts specific reactivity and properties that make it valuable in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C12H23BrO2 |
|---|---|
Molekulargewicht |
279.21 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane |
InChI |
InChI=1S/C12H23BrO2/c1-3-11-4-6-12(10-13,7-5-11)15-9-8-14-2/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
NBRGXZUZHSVIBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)(CBr)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



